

An In-depth Technical Guide to UNC1021 and its Target Protein L3MBTL3

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Compound of Interest

Compound Name: UNC1021

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This technical guide provides a comprehensive overview of the chemical probe **UNC1021** and its primary target, the methyl-lysine reader protein L3MBTL3. This document details the biochemical and cellular activity of **UNC1021** and its more potent analog, UNC1215, outlines experimental protocols for their characterization, and explores the key signaling pathways involving L3MBTL3.

Introduction to L3MBTL3

L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and dimethylated lysine residues on histone tails, functioning as "readers" of the histone code. L3MBTL3 is involved in several critical cellular processes, including the regulation of gene expression, hematopoiesis, and protein stability.[1][2][3] Notably, it plays a role in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2, by acting as an adapter to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex.[4][5][6] Furthermore, L3MBTL3 is a negative regulator of the Notch signaling pathway.[4][7] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer and multiple sclerosis.[2][7]

UNC1021 and UNC1215: Chemical Probes for L3MBTL3

UNC1021 was identified as a selective inhibitor of L3MBTL3 with a reported IC₅₀ of 48 nM. Further structure-activity relationship (SAR) studies led to the development of UNC1215, a more potent and well-characterized chemical probe for L3MBTL3.^[8] UNC1215 binds to L3MBTL3 with high affinity and competitively displaces mono- or di-methylated lysine-containing peptides.^{[9][10]} It exhibits significant selectivity for L3MBTL3 over other MBT family members and a broad range of other methyl-lysine reader domains.^{[8][9]} Due to its enhanced potency and extensive characterization, UNC1215 is often used as the primary tool compound to investigate the cellular functions of L3MBTL3.

Quantitative Data

The following tables summarize the binding affinities and selectivity of **UNC1021** and its more potent analog UNC1215 for L3MBTL3 and other related proteins.

Table 1: Binding Affinity of **UNC1021** and Analogs for L3MBTL3

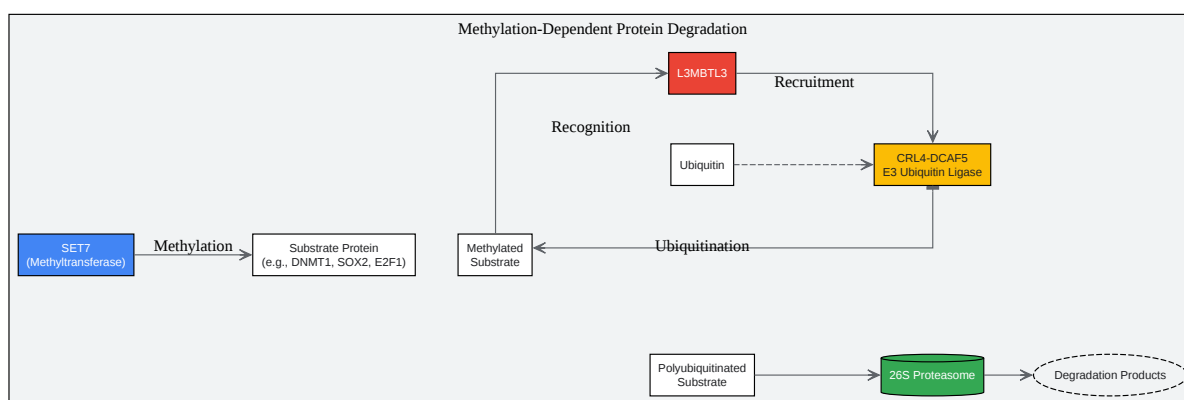
Compound	Assay Type	IC ₅₀ (nM)	K _d (nM)	Reference
UNC1021	AlphaScreen	48	-	^[11]
UNC1215	AlphaScreen	40	-	^{[4][8]}
UNC1215	ITC	-	120	^{[4][8][12]}
UNC1079 (Negative Control)	AlphaScreen	>50,000	-	^[8]

Table 2: Selectivity Profile of UNC1215 Against MBT Family Proteins

Target	Assay Type	IC50 (μM)	Selectivity (fold vs L3MBTL3)	Reference
L3MBTL3	AlphaScreen	0.04	1	[8]
L3MBTL1	AlphaScreen	>50	>1250	[8]
L3MBTL2	AlphaScreen	>50	>1250	[8]
L3MBTL4	AlphaScreen	>50	>1250	[8]
SCM	AlphaScreen	>50	>1250	[8]
SCMH1	AlphaScreen	>50	>1250	[8]
SCML2	AlphaScreen	>50	>1250	[8]

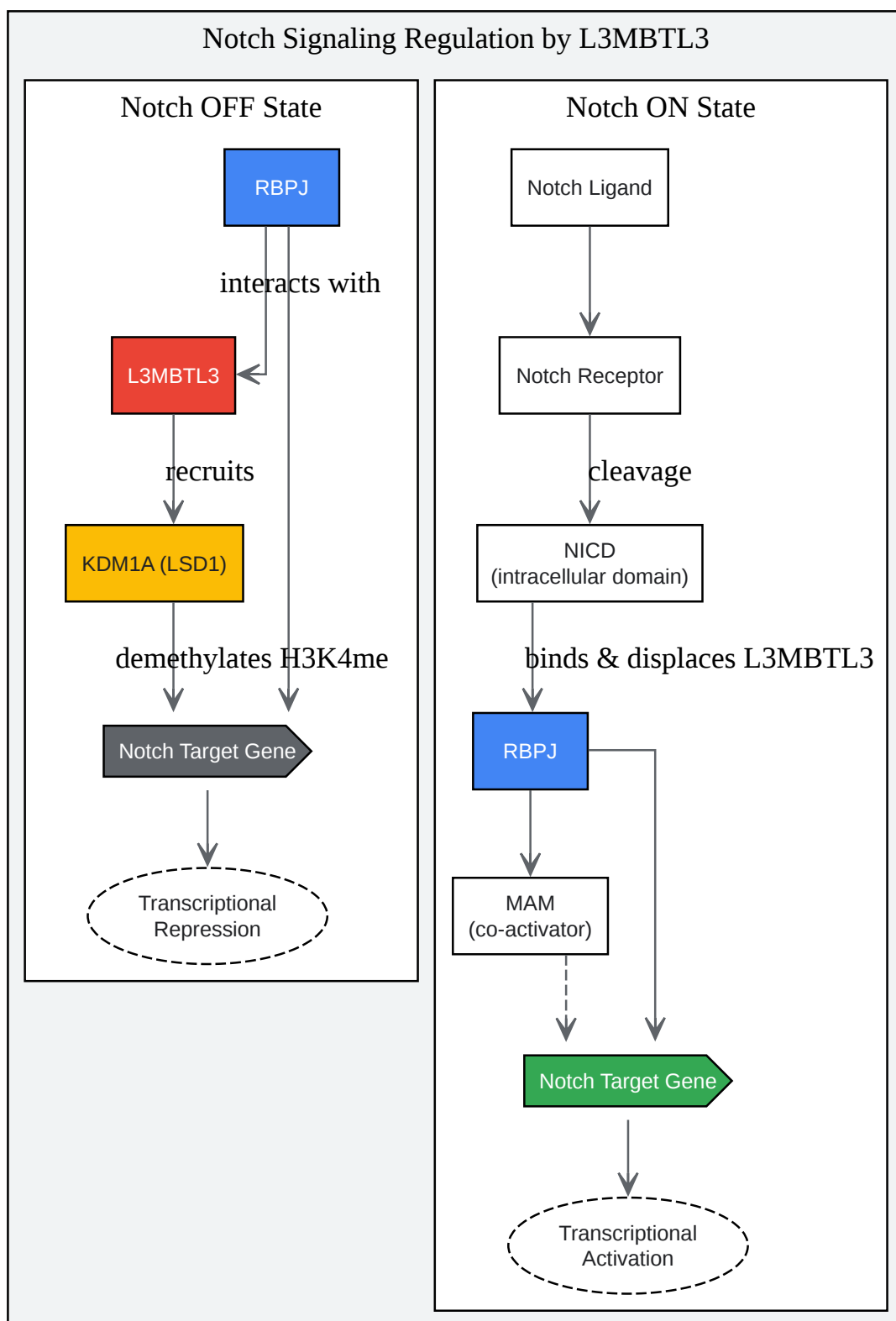
Signaling Pathways

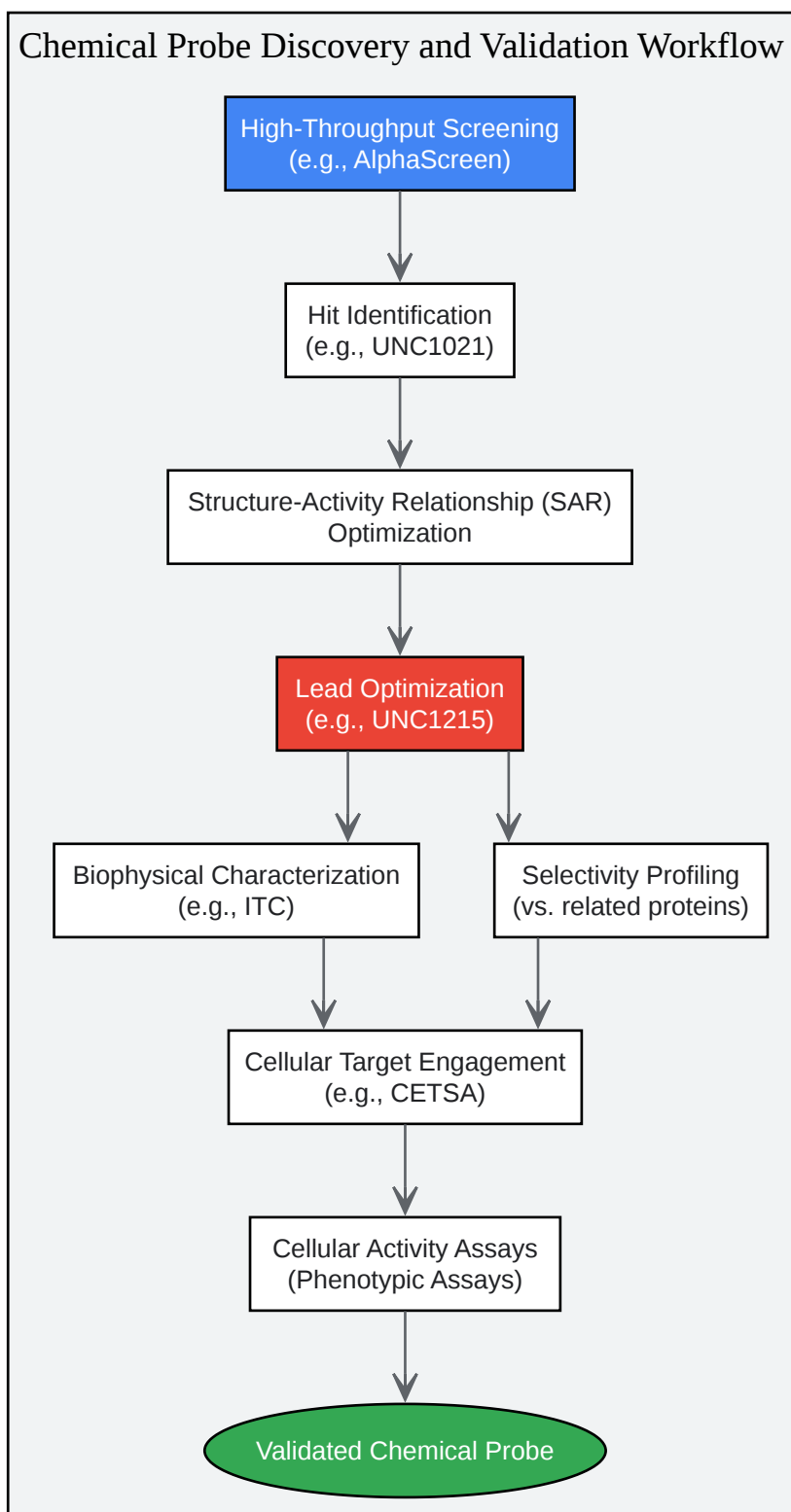
L3MBTL3 is a key regulator in multiple signaling pathways. The following diagrams illustrate its role in protein degradation and Notch signaling.



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Caption: L3MBTL3-mediated protein degradation pathway.





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